Choline chloride

C5H14ClNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H14ClNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very sol in water and alcohol

Solubility in water: miscible

Soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Green Solvents and Deep Eutectic Solvents (DESs):

- Replacing Toxic Solvents: ChCl forms DESs when combined with hydrogen bond donors, offering green alternatives to volatile organic solvents (VOCs) often used in chemical reactions. These DESs boast low vapor pressure, good biodegradability, and reusability, making them environmentally friendly options for various applications. (Source: Defying decomposition: the curious case of choline chloride: )

- Extraction and Purification: DESs containing ChCl exhibit excellent performance in extracting and purifying various biomolecules like flavonoids, alkaloids, and other natural products. This green approach offers advantages over conventional methods, reducing environmental impact and improving product purity. (Source: Application of choline chloride deep eutectic solvents and high-speed counter-current chromatography to the extraction and purification of flavonoids from the thorns of Gleditsia sinensis Lam: )

Electrochemistry and Materials Science:

- Sustainable Electrolytes: ChCl-based DESs can be used as electrolytes in various electrochemical applications like batteries, solar cells, and sensors. They offer advantages like improved stability, wide potential windows, and tunable properties, making them promising candidates for sustainable energy technologies. (Source: Defying decomposition: the curious case of choline chloride: )

- Nanomaterial Synthesis: ChCl can be employed in the synthesis of various nanomaterials like nanoparticles, metal oxides, and carbon nanostructures. Its tunable properties and mild reaction conditions allow for controlled synthesis of desired materials with specific functionalities. (Source: Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions: )

Biomedical and Pharmaceutical Research:

- Drug Delivery Systems: ChCl-based DESs can be utilized as carriers for drug delivery due to their biocompatibility and tunable properties. They can encapsulate various therapeutic molecules and release them in a controlled manner, offering potential for targeted and enhanced drug delivery. (Source: Deep eutectic solvents: Potential applications in the pharmaceutical industry: )

- Studying Biological Processes: ChCl, as a precursor to the neurotransmitter acetylcholine, can be used to study various biological processes related to brain function, memory, and learning. Research explores its potential role in understanding and treating neurodegenerative diseases like Alzheimer's. (Source: Choline Chloride - University of Maryland, Baltimore)

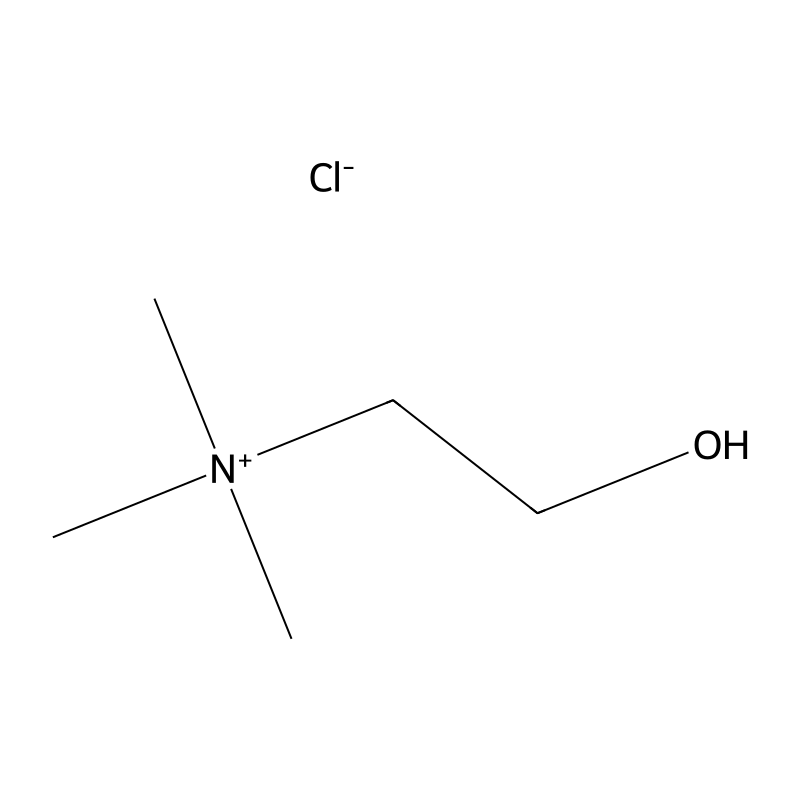

Choline chloride is a quaternary ammonium salt, consisting of a positively charged choline cation ((CH₃)₃NCH₂CH₂OH⁺) and a negatively charged chloride anion (Cl⁻) []. It is a bifunctional molecule containing both a quaternary ammonium group and a hydroxyl group []. Choline, the cationic component, is an essential nutrient often grouped with B vitamins and plays a crucial role in various biological processes [].

Molecular Structure Analysis

The molecular structure of choline chloride features a trimethylammonium group ((CH₃)₃N⁺) attached to an ethanol chain (CH₂CH₂OH) through a positively charged nitrogen atom. The chloride ion (Cl⁻) balances the positive charge of the choline cation []. This structure allows choline chloride to interact with both water (due to the hydroxyl group) and biological membranes (due to the charged ammonium group) [].

Chemical Reactions Analysis

Synthesis

Choline chloride can be synthesized through various methods, including the quaternization of trimethylamine with ethylene chlorohydrin [].

(CH₃)₃N + ClCH₂CH₂OH → (CH₃)₃NCH₂CH₂OH⁺ Cl⁻

Other synthesis methods involve reactions between trimethylamine and hydrochloric acid or choline hydroxide and hydrochloric acid [].

Decomposition

Choline chloride decomposes upon heating, releasing trimethylamine and releasing chlorides like hydrogen chloride [].

(CH₃)₃NCH₂CH₂OH⁺ Cl⁻ → (CH₃)₃N + CH₂CH₂OH + HCl (Heat)

Physical And Chemical Properties Analysis

Choline chloride acts as a precursor to choline, a vital component of cell membranes and a neurotransmitter []. It participates in various biological processes, including:

- Cell membrane structure and function: Choline is a component of phosphatidylcholine, a major phospholipid in cell membranes. It helps maintain membrane fluidity and integrity [].

- Acetylcholine synthesis: Choline is a precursor to acetylcholine, a neurotransmitter involved in muscle movement, memory, and learning [].

- Liver function: Choline plays a role in fat metabolism and helps prevent liver damage [].

Case Study

Studies have shown that choline chloride supplementation can improve memory and cognitive function in elderly individuals with age-related cognitive decline [].

- Decomposition Reactions: At elevated temperatures, choline chloride decomposes into several products, including dimethylaminoethanol and trimethylamine. The latter is a toxic gas that can be released during the decomposition process .

- Hoffmann Elimination: This reaction results in the formation of acetaldehyde and trimethylamine when choline chloride is heated .

- Formation of Deep Eutectic Solvents: Choline chloride can interact with other compounds like urea or ethylene glycol to form deep eutectic solvents, which exhibit unique properties beneficial for various applications .

Choline chloride can be synthesized through several methods:

- Industrial Production: The most common method involves the reaction of ethylene oxide with hydrogen chloride and trimethylamine. This process yields choline chloride efficiently on a large scale .

- Laboratory Synthesis: In laboratory settings, it can be produced by methylating dimethylethanolamine with methyl chloride or by treating trimethylamine with 2-chloroethanol .

Choline chloride has diverse applications across various fields:

Research has shown that choline chloride interacts effectively with various substrates in deep eutectic solvents. Its presence can significantly alter the solubility and reactivity of other compounds within these mixtures. For instance, studies indicate that choline chloride enhances the cleavage rate of lignin bonds during biomass processing, thereby improving delignification rates . Furthermore, its interactions with hydrogen bond donors can lead to complex supramolecular structures that influence solvent properties .

Choline chloride shares similarities with other quaternary ammonium salts and related compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Choline Hydroxide | [(CH₃)₃NCH₂CH₂OH]OH | Contains hydroxide instead of chloride |

| Choline Bitartrate | [(CH₃)₃NCH₂CH₂OH]C₄H₄O₆ | Used primarily as a food additive |

| Phosphatidylcholine | C₈H₁₈NO₇P | A phospholipid crucial for cell membranes |

| Trimethylamine | (CH₃)₃N | A product of choline chloride decomposition |

Choline chloride is unique due to its dual functional groups (quaternary ammonium and hydroxyl), making it versatile for both biological applications and industrial processes. Its role in forming deep eutectic solvents further distinguishes it from other similar compounds by providing enhanced solvation properties that are not typically found in traditional solvents .

Chemical Synthesis Pathways for Choline Chloride Production

Trimethylamine-Ethylene Oxide/Hydrochloric Acid Reaction Mechanisms

The industrial synthesis of choline chloride primarily follows the exothermic reaction between trimethylamine (TMA), ethylene oxide (EO), and hydrochloric acid (HCl). The mechanism proceeds via nucleophilic attack of TMA on EO, forming a β-hydroxyl intermediate that subsequently reacts with HCl. Key steps include:

Ethoxylation:

$$

\text{(CH₃)₃N} + \text{C₂H₄O} \rightarrow \text{(CH₃)₃N⁺-CH₂CH₂O⁻}

$$

This intermediate undergoes protonation by HCl to yield choline chloride.Impurity Control:

Side reactions produce ethylene chlorohydrin (ClCH₂CH₂OH) through EO-HCl interaction, requiring precise temperature (60–120°C) and pressure (9–15 atm) control to limit its formation to <0.02%.

Table 1: Optimal Reaction Conditions for Industrial Choline Chloride Synthesis

| Parameter | Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Minimizes ethylene chlorohydrin |

| Pressure | 9–15 atm | Prevents EO vaporization |

| Molar Ratio (TMA:EO:HCl) | 1:1.05:1 | Limits unreacted TMA |

| Residence Time | 20–30 min | Reduces polyethoxylated byproducts |

Industrial-Scale Production Processes and Yield Optimization

Modern continuous processes, such as the DAVY™ technology, employ a two-reactor system:

- Reactor 1: Intense agitation ensures complete TMA-EO interaction at 80°C.

- Reactor 2: Tubular design allows adiabatic heating (up to 120°C) to drive HCl incorporation.

Post-reaction, a falling-film evaporator removes excess EO and water, achieving 70% aqueous choline chloride with APHA coloration <25. Yield optimization strategies include: - EO Purity: ≥99.5% to prevent aldehyde-induced side reactions.

- Iron Control: <0.005% in HCl to avoid coloration.

Biotechnological Approaches to Choline Chloride Derivation

Microbial Fermentation Strategies Using Escherichia coli and Corynebacterium glutamicum

Recent advances leverage microbial chassis for choline precursor biosynthesis:

- E. coli: Overexpression of choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB) enables conversion of choline to glycine betaine, a choline analog.

- C. glutamicum: Engineered strains utilize MurNAc (N-acetylmuramic acid) from bacterial cell walls to synthesize choline derivatives via phosphotransferase systems.

Table 2: Microbial Choline Derivative Production Metrics

| Organism | Substrate | Product | Titer (g/L) |

|---|---|---|---|

| E. coli (BetA/BetB) | Choline | Glycine betaine | 12.3 |

| C. glutamicum ΔnanR | MurNAc/GlcNAc | Choline-phosphate | 8.7 |

Metabolic Engineering for Enhanced Choline Biosynthesis

Critical genetic modifications include:

- Phosphatidylcholine Synthase (Pcs) Overexpression: Redirects phospholipid flux toward choline-containing metabolites.

- S-Adenosylmethionine (SAM) Recycling: Enhances methylation steps in de novo choline pathways.

A C. glutamicum strain with pcs and sam2 overexpression achieved 4.2-fold higher choline-phosphate titers compared to wild-type.

DES Formation Mechanisms with Hydrogen Bond Donors (HBDs)

Role of Carboxylic Acids, Urea, and Polyols in Eutectic Behavior

Choline chloride forms DESs through hydrogen bonding with HBDs:

- Urea (Relined): The 1:2 molar ratio creates a 3D network where Cl⁻ bridges choline⁺ and urea NH groups.

- Glycerol (Glyceline): OH groups interact with Cl⁻, reducing melting point to −60°C.

- Malonic Acid: Forms ester byproducts (≤15.4%) but enables DESs with electrochemical stability up to 2.19 V.

Figure 1: Hydrogen Bonding Network in Choline Chloride-Urea DES

Cl⁻ | H-O-C(=O)-NH₂ (Urea) | N⁺(CH₃)₃-CH₂CH₂OH (Choline) Stoichiometric Ratios and Phase Diagram Analysis

Phase studies reveal eutectic points at:

- ChCl:Urea: 1:2 (Tₘ = 12°C)

- ChCl:Glycerol: 1:2 (Tₘ = −35°C)

Deviation from ideal stoichiometry increases viscosity (e.g., ChCl:Malonic Acid 1:1 → η = 1,200 cP at 25°C).

Table 3: DES Properties vs. HBD Type

| HBD | Molar Ratio | Tₘ (°C) | Conductivity (mS/cm) |

|---|---|---|---|

| Urea | 1:2 | 12 | 0.8 |

| Glycerol | 1:2 | −35 | 1.2 |

| Malonic Acid | 1:1 | 45 | 0.4 |

Data from .

Carbon Footprint Analysis of Reline versus Ionic Liquids

The environmental performance of reline, the archetypal deep eutectic solvent composed of choline chloride and urea in a 1:2 molar ratio, demonstrates significant advantages when compared to conventional ionic liquids and traditional solvent systems. Life cycle assessment studies reveal that deep eutectic solvent-based carbon dioxide capture systems reduce environmental impacts by approximately 35% compared to conventional Selexol-based processes [1]. This substantial reduction stems primarily from proportionately lower energy requirements during operation and regeneration cycles.

When comparing two deep eutectic solvent alternatives for carbon dioxide capture applications, choline chloride-urea requires less energy and results in lower adverse environmental impacts compared with choline chloride-monoethanolamine systems [1]. The superior performance of reline can be attributed to its enhanced thermal stability and more efficient regeneration characteristics, which translate to reduced energy consumption throughout the process lifecycle.

The carbon footprint advantage of reline becomes particularly evident when evaluated against conventional ionic liquids in carbon dioxide capture applications. While ionic liquids demonstrate superior carbon dioxide absorption capacity, being at least two-fold more effective than deep eutectic solvents under identical operating conditions [2], this enhanced performance comes at the cost of significantly higher environmental impacts. The production pathways for conventional ionic liquids typically involve energy-intensive synthesis routes and often rely on non-renewable feedstocks, resulting in elevated carbon footprints compared to choline chloride-based systems.

Table 1: Carbon Footprint Comparison of Solvent Systems

| Solvent System | CO₂ Capture Performance | Energy Requirements | Environmental Impact Reduction | Thermal Stability |

|---|---|---|---|---|

| Reline (ChCl/Urea 1:2) | High | Lower | 35% vs Selexol | 90°C decomposition onset |

| ChCl/Monoethanolamine | Moderate | Higher | Lower than Reline | Moderate |

| Conventional Ionic Liquids | Very High | High | Variable | High |

| Selexol Process | Moderate | Highest | Baseline | High |

Water Consumption and Energy Intensity in Deep Eutectic Solvent Production

The water consumption and energy intensity associated with deep eutectic solvent production vary significantly depending on the hydrogen bond donor component selected. Life cycle assessment studies comparing the production of different choline chloride-based deep eutectic solvents reveal that water depletion potential is significantly higher for choline chloride-glycerol systems compared to other formulations [3]. This elevated water consumption stems from the production processes required for glycerol synthesis and purification.

Choline chloride-urea deep eutectic solvents demonstrate the most favorable water consumption profile among the evaluated systems [3]. The urea production pathway, while energy-intensive due to ammonia synthesis requirements, exhibits relatively lower water depletion potential compared to alternative hydrogen bond donors. Global warming potential and terrestrial acidification potential for choline chloride-glucose systems exceed those of choline chloride-urea formulations [3], primarily due to the energy-intensive processes required for glucose purification and modification.

The energy intensity of deep eutectic solvent production depends heavily on the feedstock sources and manufacturing pathways of the constituent components. Choline chloride synthesis relies on trimethylamine, hydrochloric acid, and ethylene oxide, with trimethylamine derived from methanol and ammonia of fossil origin [3]. This dependence on non-renewable feedstocks contributes to the overall energy intensity of choline chloride production, which represents a significant component of the total environmental burden.

Deep eutectic solvent systems demonstrate lower energy requirements compared to conventional extraction processes, particularly when solvent reuse and recycling are optimized [4]. However, even with 90% reuse of deep eutectic solvents and maximum reduction of macroporous resin usage, these systems still perform worse than water or ethanol systems in 11 out of 16 environmental impact categories [4]. This finding emphasizes the importance of comprehensive life cycle assessment in evaluating the true environmental benefits of deep eutectic solvent technologies.

Table 2: Production Metrics for Choline Chloride Deep Eutectic Solvents

| Deep Eutectic Solvent Composition | Water Depletion Potential | Global Warming Potential | Energy Requirements | Feedstock Renewability |

|---|---|---|---|---|

| ChCl/Urea (1:2) | Low | Baseline | Moderate | Partially Renewable |

| ChCl/Glycerol (1:2) | Significantly Higher | Slightly Higher | Higher | Renewable |

| ChCl/Ethylene Glycol (1:2) | Low | Identical | Moderate | Developing |

| ChCl/Glucose (1:2) | Moderate | Higher | Higher | Renewable |

| ChCl/Malonic Acid (1:1) | Moderate | Moderate | Moderate | Fossil-derived |

Degradation Pathways and Byproduct Formation

Esterification and Thermal Decomposition Products in Acidic Deep Eutectic Solvents

The degradation pathways of choline chloride-based deep eutectic solvents involve complex mechanisms that depend critically on the nature and acidity of the hydrogen bond donor component. Esterification reactions represent the primary degradation mechanism in acidic deep eutectic solvents, with the extent of ester formation correlating inversely with the pKa values of the organic acids [5] [6]. This relationship establishes a fundamental principle governing the stability and environmental persistence of these systems.

Choline chloride-malonic acid deep eutectic solvents exhibit the highest degree of byproduct formation, with ester content reaching 15.4% under standard conditions [5]. The degradation process involves both esterification reactions between choline and malonic acid, resulting in choline malonate formation, and thermal decomposition of malonic acid into acetic acid. The composition of degraded choline chloride-malonic acid samples includes 83.1% intact deep eutectic solvent, 15.4% choline malonate chloride, 0.7% acetic acid, and 0.8% choline acetate chloride [5].

Formic acid-based deep eutectic solvents demonstrate the most extensive esterification, achieving 37 mol% ester formation at 80°C without added water, and 20 mol% with 10 weight percent water addition [6]. This high degree of esterification results from formic acid's low pKa value of 3.75, making it the most acidic hydrogen bond donor commonly employed in deep eutectic solvent formulations. The rapid esterification kinetics observed in these systems raises significant concerns regarding their long-term stability and environmental fate.

Choline chloride-urea systems exhibit exceptional stability, with thermal decomposition occurring at temperatures as low as 90°C but proceeding at a controlled rate of 0.411 weight percent per hour [7] [8]. The decomposition products include ammonia and trimethylamine, which can be attributed to the thermal breakdown of both urea and choline components. The high long-term thermal stability of choline chloride-urea deep eutectic solvents, combined with low toxicity toward bacterial strains, establishes this system as the most environmentally favorable option among acidic formulations [9].

Table 3: Degradation Pathways and Byproduct Formation

| Deep Eutectic Solvent System | Primary Degradation Mechanism | Ester Formation (mol%) | Thermal Decomposition Temperature | Major Byproducts |

|---|---|---|---|---|

| ChCl/Urea | Thermal decomposition | Minimal | 90°C (0.411 wt%/h) | Ammonia, trimethylamine |

| ChCl/Malonic Acid | Esterification + Thermal decomposition | 15.4% | Lower than urea | Choline malonate, acetic acid |

| ChCl/Formic Acid | Esterification | 37% (dry), 20% (10% H₂O) | Lower than urea | Choline formate |

| ChCl/Lactic Acid | Esterification | 8% | Moderate | Choline lactate |

| ChCl/Acetic Acid | Minimal esterification | Negligible | Higher than others | Minimal byproducts |

Impact of Hydrogen Bond Donor Acidity on Environmental Persistence

The environmental persistence of choline chloride deep eutectic solvents correlates strongly with the acidity of the hydrogen bond donor component, establishing a clear structure-activity relationship that governs both degradation kinetics and byproduct formation patterns. The degree of hydrogen bonding between hydrogen bond donors and water follows the order: acetic acid > levulinic acid > butanoic acid > pyruvic acid > hexanoic acid > octanoic acid > decanoic acid > dodecanoic acid [10]. This hierarchy reflects the inverse relationship between alkyl chain length and hydrogen bonding strength, which directly influences the environmental stability of the resulting deep eutectic solvent systems.

Acidic deep eutectic solvents containing malonic acid exhibit reduced biodegradability compared to neutral or basic systems, with percentage theoretical oxygen demand values of 76% after 28 days compared to 97% for urea-based systems [11]. The acidification of the aqueous medium during biodegradation testing has been identified as a contributing factor to the reduced microbial activity and slower mineralization rates observed in these systems. This pH-dependent effect represents a critical consideration for environmental fate modeling and waste treatment protocol development.

Water addition significantly reduces esterification rates across all acidic deep eutectic solvent systems, demonstrating the protective effect of hydration on chemical stability [6]. The presence of water molecules disrupts the hydrogen bonding network that facilitates ester formation, thereby extending the environmental persistence of the intact deep eutectic solvent structure. However, this stabilization effect must be balanced against the potential for enhanced leaching and environmental mobility in aqueous systems.

Choline chloride biodegradation proceeds through well-established metabolic pathways involving bacterial species such as Pseudomonas, which utilize choline as both carbon and nitrogen sources [12]. The degradation pathway involves conversion to betaine aldehyde via choline dehydrogenase, followed by oxidation to glycine betaine through betaine aldehyde dehydrogenase [13] [14]. The complete mineralization of choline chloride results in carbon dioxide, water, and chloride ions, with the latter potentially representing an environmental concern in sensitive aquatic systems [3].

The environmental persistence of acidic deep eutectic solvents is further influenced by the formation of stable ester byproducts that may exhibit different biodegradation kinetics compared to the parent compounds. Choline-organic acid esters formed during esterification reactions may demonstrate enhanced environmental persistence compared to the constituent components, particularly in systems where the organic acid component exhibits inherently low biodegradability [5]. This potential for byproduct accumulation necessitates comprehensive environmental fate studies that account for both parent compound degradation and metabolite formation.

Table 4: Environmental Persistence and Hydrogen Bond Donor Acidity Impact

| Hydrogen Bond Donor | pKa Value | Esterification Rate | Environmental Persistence | Impact on Aquatic Systems |

|---|---|---|---|---|

| Urea | High (weak acid) | Very Low | Low (readily biodegradable) | Minimal |

| Malonic Acid | Low (strong acid) | High | Moderate (acidification effects) | Moderate (pH effects) |

| Formic Acid | 3.75 (strong acid) | Highest | Higher (rapid ester formation) | Higher (byproduct formation) |

| Lactic Acid | Moderate acid | Moderate | Moderate | Moderate |

| Acetic Acid | 4.76 (moderate acid) | Lowest | Low | Minimal |

Physical Description

Dry Powder; Liquid

WHITE HYGROSCOPIC CRYSTALS.

Colourless or white crystals, also in the form of white crystalline solid

Color/Form

Deliquescent crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-5.16

Decomposition

Melting Point

305 °C (decomposes)

305 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 206 of 560 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 354 of 560 companies with hazard statement code(s):;

H315 (99.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Patients receiving long-term total parenteral nutrition (TPN) develop hepatic steatosis as a complication. Our previous studies have shown this to be caused, at least in part, by choline deficiency. ... four patients (1 man, 3 women) aged 50 +/- 13 years who had low plasma-free choline concentrations 4.8 +/- 1.7 (normal, 11.4 +/- 3.7 nmol/mL) /were studied/. The patients had received TPN for 9.7 +/- 4.7 years. They received parenteral nutrition solutions containing choline chloride (1 to 4 g/d) for 6 weeks. ... During choline administration, the plasma-free choline concentration increased into the normal range within 1 week in all four patients and remained at or above the normal range for all 6 weeks, but decreased back to baseline when choline supplementation was discontinued. Hepatic steatosis resolved completely, as estimated by abdominal computed tomography (CT). Liver density increased from -14.2 +/- 22.3 Hounsfield units (HU) to 8.4 +/- 10.3 HU at week 2 (P = .002); 9.6 +/- 10.7 HU at week 4 and 13.1 +/- 7.3 HU at week 6, as determined by the liver-spleen CT number difference obtained by the subtraction of the average spleen CT number (in HU) from the average liver CT number. This improvement continued up to 4 weeks after choline supplementation (13.8 +/- 2.8 HU). Hepatic steatosis was shown to have recurred in one patient after 10 weeks of return to choline-free parenteral nutrition. The hepatic steatosis associated with parenteral nutrition can be ameliorated, and possibly prevented, with choline supplementation. ...

Previous studies have shown that plasma free choline concentrations are significantly decreased in many long-term home total parenteral nutrition (TPN) patients. Furthermore, low choline status has been associated with both hepatic morphologic and hepatic aminotransferase abnormalities. A preliminary pilot study suggested choline-supplemented TPN may be useful in reversal of these hepatic abnormalities. ... : Fifteen patients (10 M, 5 F) who had required TPN for > or =80% of their nutritional needs were randomized to receive their usual TPN (n = 8), or TPN to which 2 g choline chloride had been added (n = 7) for 24 weeks. Baseline demographic data were similar between groups. Patients had CT scans of the liver and spleen, and blood for plasma free and phospholipid-bound choline, alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, gamma glutamyl transferase (GGT), bilirubin, serum lipids, complete blood count (CBC), and chemistry profile obtained at baseline, and weeks 2, 4, 6, 12, 16, 20, 24, and 34. CT scans were analyzed for Hounsfield unit (HU) densities. RESULTS: There were no significant differences in any measured parameters after 2 weeks. However, at 4 weeks, a significant difference in liver HU between groups was observed (13.3+/-5.0 HU [choline] vs 5.8+/-5.2 HU [placebo], p = .04). This significant trend continued through week 24. Recurrent hepatic steatosis and decreased HU were observed at week 34, 10 weeks after choline supplementation had been discontinued. A significant increase in the liver-spleen differential HU was also observed in the choline group (10.6+/-6.2 HU [choline] vs 1.3+/-3.3 HU [placebo], p = .01). Serum ALT decreased significantly (p = .01 to .05) in the choline group vs placebo at weeks 6,12, 20, and 24. Serum AST was significantly decreased in the choline group by week 24 (p = .02). The serum alkaline phosphatase was significantly reduced in the choline group at weeks 2, 12, 20, 24, and 34 (p = .02 to 0.07). Total bilirubin was normal in these patients and remained unchanged during the study. Serum GGT tended to decrease more in the choline group, but the greater decrease was not statistically significant. ... Choline deficiency is a significant contributor to the development of TPN-associated liver disease. The data suggest choline is a required nutrient for long-term home TPN patients.

Choline salts (...chloride...) are used in treatment of fatty degeneration and cirrhosis of the liver. Results in treatment of advanced fibrotic cirrhosis of liver has been disappointing. It has not been shown conclusively that choline therapy is superior to an adequate diet in treatment of liver diseases.

For more Therapeutic Uses (Complete) data for CHOLINE CHLORIDE (17 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/

Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/

Female Sprague-Dawley rats received approximately 300 mg/kg per day of choline chloride through their drinking water on days 11 of pregnancy through birth and the level of nerve growth factor (NGF) in the hippocampus and frontal cortex of their male offspring was measured at 20 and 90 days of age. Prenatal choline supplementation caused significant increases in hippocampal NGF levels at 20 and 90 days of age, while levels of NGF in the frontal cortex were elevated in choline-supplemented rats at 20 days of age, but not 90 days of age. These results suggest that increases in NGF levels during development or adulthood may be one mechanism underlying improvements in spatial and temporal memory of adult rats exposed to elevated levels of choline chloride perinatally.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Choline chloride, a strong base, was surprisingly well absorbed at pH 7, but absorption was less at lower ph values.

Choline is absorbed from diet as such or as lecithin. Latter is hydrolyzed by intestinal mucosa to glycerophosphoryl choline, which either passes to liver to liberate choline or to peripheral tissues via intestinal lymphatics. /Choline/

Choline chloride (1-2 g, 4 times daily, increasing every 2 days, reaching max of 2-5 g 4 times daily, orally) dose-dependently incr serum choline levels in patients with Huntington's Disease, & incr cerebrospinal fluid choline levels not related to serum levels.

For more Absorption, Distribution and Excretion (Complete) data for CHOLINE CHLORIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

/The/ ability to form choline /de novo via the methylation of phosphatidylethanolamine using S-adenosylmethionine as the methyl donor, mostly in the liver,/ means that some of the demand for choline can ... be met using methyl groups derived from 1-carbon metabolism (via methyl-folate and methionine). Several vitamins (folate, vitamin B12, vitamin B6, and riboflavin) and the amino acid methionine interact with choline in 1-carbon metabolism ... Methionine, methyl-tetrahydrofolate (THF), and choline can be fungible sources of methyl groups. /Choline/

Before choline can be absorbed in the gut, some is metabolized by bacteria to form betaine and methylamines (which are not methyl donors) ... Although some free choline is excreted with urine, most is oxidized in the kidney to form betaine ... /Choline/

Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. Choline used by brain neurons is largely derived from membrane lecithin /(phosphatidylcholine)/, or from dietary intake of choline and lecithin ... Choline derived from lecithin may be especially important when extracellular choline is in short supply, as might be expected to occur in advanced age because of decr brain choline uptake ... /Choline/

For more Metabolism/Metabolites (Complete) data for CHOLINE CHLORIDE (6 total), please visit the HSDB record page.

Wikipedia

Tetracaine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Klein, Kapp, US patent 2,623,901 (1952 to Nopco Chemical). Polymorphism: Collin, J Am Chem Soc 79, 6086 (1957).

Chloine is normally produced by the reaction of trimethylamine, ethylene oxide, and water. Its chloride can be produced by the reaction of trimethylene with chlorohydrin.

General Manufacturing Information

Not Known or Reasonably Ascertainable

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE

A SELECTED FOOD ADDITIVE CLASSIFIED AS A NUTRIENT AND DIETARY SUPPLEMENT. /FROM TABLE/

QUALITATIVELY CHOLINE HAS THE SAME PHARMACOLOGICAL ACTIONS AS DOES ACETYLCHOLINE, BUT IT IS FAR LESS ACTIVE. /CHOLINE/

SINCE HUMAN BREAST MILK CONTAINS 7 MG CHOLINE/100 KCAL, COMMITTEE ON NUTRITION OF AMERICAN ACADEMY OF PEDIATRICS (1976) RECOMMENDS THE FORTIFICATION OF INFANT FORMULAS TO THIS LEVEL. /CHOLINE/

CHOLINE IS NOT @ PRESENT AN OFFICIAL DRUG. HOWEVER, PREPN OF...CHOLINE CHLORIDE ARE AVAILABLE.

... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

Analytic Laboratory Methods

Analyte: choline chloride; matrix: chemical purity; procedure: dissolution in water; add glacial acetic acid; potentiometric titration with silver nitrate

Analyte: choline chloride; matrix: pharmaceutical preparation (capsule, tablet), food (bovine liver, cereal, egg yolk, infant formula, meat-based pet food, soybean); procedure: capillary zone electrophoresis with indirect ultraviolet detection at 214 nm; limit of detection: 50 ug/g

Analyte: choline chloride; matrix: pesticide formulation (herbicide); procedure: capillary electrophoresis with indirect ultraviolet detection at 200 nm or electrospray mass spectrometry detection; limit of detection: 5 ug/mL

For more Analytic Laboratory Methods (Complete) data for CHOLINE CHLORIDE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: choline chloride; matrix: blood (plasma, red blood cell); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 nM

Analyte: choline chloride; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 3.58 uM

Analyte: choline chloride; matrix: cerebrospinal fluid, dialysate, tissue (brain); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 fmole

For more Clinical Laboratory Methods (Complete) data for CHOLINE CHLORIDE (12 total), please visit the HSDB record page.

Interactions

Lithium admin potentiates effect of exogenous choline on brain acetylcholine levels.

Toxic interaction between choline and morphine ... .

Methotrexate may diminish pools of all choline metabolites. Choline supplementation reverses fatty liver caused by methotrexate admin in rats. /Choline/

For more Interactions (Complete) data for CHOLINE CHLORIDE (6 total), please visit the HSDB record page.